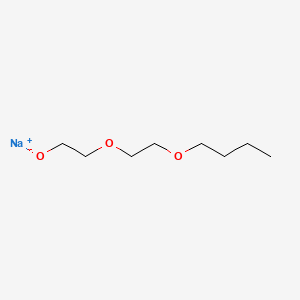

Sodium 2-(2-butoxyethoxy)ethanolate

Description

Contextualizing Sodium 2-(2-butoxyethoxy)ethanolate within Glycol Ether Chemistry

This compound is the sodium salt of 2-(2-butoxyethoxy)ethanol (B94605), a glycol ether commonly known as diethylene glycol monobutyl ether (DGBE). spectrumchemical.com As a glycol ether alkoxide, it embodies the reactive nature of alkoxides while being structurally derived from a widely used industrial solvent. The parent alcohol, 2-(2-butoxyethoxy)ethanol, is a colorless liquid with a sweet, ether-like odor and is used extensively in coatings, inks, and cleaners. spectrumchemical.comwikipedia.org The formation of the sodium salt transforms the alcohol into a potent nucleophile and base, opening up avenues for its use in various chemical transformations.

The metabolism of glycol ethers like 2-(2-butoxyethoxy)ethanol is a key area of toxicological research, involving their oxidation to corresponding alkoxyacetic acids. nih.govepa.gov This metabolic pathway underscores the reactivity of the alcohol group, which is the site of deprotonation to form the alkoxide.

Historical Development of Alkoxide Reagents in Organic Synthesis

The use of alkoxides as reagents in organic synthesis has a rich history, with one of the most notable examples being the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, which forms an ether from an organohalide and an alkoxide, was pivotal in establishing the structure of ethers. wikipedia.org The reaction typically proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking an alkyl halide. masterorganicchemistry.com

Initially, alkoxides were prepared by reacting an alcohol with a reducing metal. wikipedia.org Over time, methods for their in situ generation using bases like potassium hydroxide (B78521) or through phase transfer catalysis in industrial settings have become common. wikipedia.org The choice of solvent is also crucial, with aprotic polar solvents like acetonitrile (B52724) and N,N-dimethylformamide being preferred to enhance the reaction rate. wikipedia.org

Contemporary Significance and Research Landscape of Organosodium Compounds

Organosodium chemistry involves compounds containing a carbon-sodium bond. wikipedia.orgsaylor.org These compounds are characterized by a highly polar Na-C bond, resulting in high nucleophilicity on the carbon atom. wikipedia.orglscollege.ac.in Historically, the application of organosodium compounds has been somewhat limited compared to their organolithium counterparts, which are more readily available and often exhibit more convenient reactivity. wikipedia.orglscollege.ac.in Simple organosodium compounds also tend to be poorly soluble polymers. wikipedia.org

However, there is a renewed interest in organosodium chemistry, driven by the high abundance and low cost of sodium. researchgate.netsci-hub.se Recent research has focused on developing new methods for the preparation of organosodium reagents and exploring their applications in catalysis. researchgate.netsci-hub.senih.gov For instance, organosodium compounds have been successfully used in Pd-catalyzed cross-coupling reactions after transmetallation to zinc or boron compounds. sci-hub.se They have also shown potential as strong bases, although this application has been largely taken over by other reagents like sodium bis(trimethylsilyl)amide. wikipedia.org

Structure

3D Structure of Parent

Properties

CAS No. |

38321-18-5 |

|---|---|

Molecular Formula |

C8H17NaO3 |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

sodium;2-(2-butoxyethoxy)ethanolate |

InChI |

InChI=1S/C8H17O3.Na/c1-2-3-5-10-7-8-11-6-4-9;/h2-8H2,1H3;/q-1;+1 |

InChI Key |

KAJZHZHQGRIPIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCC[O-].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 2 Butoxyethoxy Ethanolate

Direct Alkoxide Formation from 2-(2-Butoxyethoxy)ethanol (B94605) Precursors

The most straightforward approach to synthesizing sodium 2-(2-butoxyethoxy)ethanolate involves the deprotonation of the hydroxyl group of 2-(2-butoxyethoxy)ethanol. This can be accomplished through several methods, most notably via reaction with alkali metals or through base-catalyzed processes.

Alkali Metal-Mediated Routes

The reaction of an alcohol with an alkali metal, such as sodium, is a classic and widely used method for the preparation of alkoxides. jetir.orgnih.gov In the case of this compound, this involves the direct reaction of metallic sodium with 2-(2-butoxyethoxy)ethanol. The reaction proceeds via the reduction of the alcohol's proton by the sodium metal, leading to the formation of the sodium alkoxide and hydrogen gas as a byproduct. researchgate.netquora.com

The general reaction is as follows:

2 Na + 2 HOCH₂CH₂OCH₂CH₂OC₄H₉ → 2 Na⁺[OCH₂CH₂OCH₂CH₂OC₄H₉]⁻ + H₂

This method is highly effective due to the strong reducing power of sodium metal. The reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide (B78521), which would consume the sodium metal and reduce the yield of the desired alkoxide. jetir.org The reaction rate can be influenced by the physical state of the sodium (e.g., solid chunks vs. dispersion) and the temperature of the reaction mixture. While the reaction with smaller alcohols like ethanol (B145695) can be vigorous, the reaction with larger, less acidic alcohols such as 2-(2-butoxyethoxy)ethanol is generally more controlled. jetir.org

Base-Catalyzed Transalcoholation and Dehydration Approaches

An alternative to the direct use of alkali metals is the use of strong bases to deprotonate the alcohol. This can be achieved through transalcoholation or dehydration-driven processes.

In a transalcoholation reaction, a pre-existing alkoxide, such as sodium ethoxide or sodium methoxide (B1231860), is reacted with 2-(2-butoxyethoxy)ethanol. An equilibrium is established where the more volatile alcohol (ethanol or methanol) can be removed by distillation, driving the reaction towards the formation of the desired this compound.

Another approach involves the reaction of the alcohol with a strong base like sodium hydride (NaH). masterorganicchemistry.com Sodium hydride acts as a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, forming the sodium alkoxide and hydrogen gas. masterorganicchemistry.com

The use of sodium hydroxide is also a potential route, particularly in industrial settings. usask.cagoogle.com This method often requires the removal of water to drive the equilibrium towards the formation of the alkoxide. This can be accomplished by azeotropic distillation with a suitable solvent or by using molecular sieves. usask.cagoogle.com

Indirect Synthetic Pathways and Precursor Modifications

Indirect pathways to this compound often leverage the principles of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org While this synthesis is primarily used to form ethers, the core of the reaction involves an alkoxide nucleophile. In a modified approach, a precursor to 2-(2-butoxyethoxy)ethanol could be functionalized with a good leaving group and then reacted with a sodium-containing nucleophile.

However, a more common indirect application is the use of this compound, once formed, as a nucleophile in subsequent Williamson ether syntheses to create more complex ethers. For instance, reacting this compound with an alkyl halide (R-X) would yield a diether:

Na⁺[OCH₂CH₂OCH₂CH₂OC₄H₉]⁻ + R-X → R-OCH₂CH₂OCH₂CH₂OC₄H₉ + NaX

This highlights the role of this compound as a key intermediate in the synthesis of a variety of other chemical compounds.

Optimization of Reaction Conditions for Enhanced Purity and Yield

The efficiency of this compound synthesis is highly dependent on the careful control of several reaction parameters, including the choice of solvent, temperature, and pressure.

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a crucial role in the synthesis of alkoxides. For the direct reaction with sodium metal, the parent alcohol, 2-(2-butoxyethoxy)ethanol, can often serve as the solvent, especially if a solution of the alkoxide in the alcohol is the desired product. masterorganicchemistry.com

In base-catalyzed reactions, particularly those involving sodium hydroxide, the use of a solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, can be advantageous for driving the reaction to completion through dehydration. google.com

For indirect pathways like the Williamson ether synthesis where this compound is used as a nucleophile, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. numberanalytics.com These solvents are effective at solvating the sodium cation, thereby increasing the nucleophilicity of the alkoxide anion and accelerating the reaction rate. numberanalytics.com The use of phase-transfer catalysts can also be employed to facilitate the reaction between reactants in different phases, for example, in a solid-liquid or liquid-liquid system. princeton.educrdeepjournal.orgresearchgate.net

Table 1: Effect of Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Yield (%) |

|---|---|---|

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

This table illustrates the general impact of solvent and base choice on the yield of Williamson ether synthesis, a reaction type where this compound can be a key reactant. Specific yields for the synthesis of this particular alkoxide may vary. Data is illustrative based on general findings in organic synthesis. numberanalytics.com

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of alkoxide formation. For the reaction of sodium metal with 2-(2-butoxyethoxy)ethanol, the reaction is exothermic, and controlling the temperature is important for safety and to prevent side reactions. jetir.org Gentle heating may be required to initiate the reaction or to increase the rate with less reactive, higher molecular weight alcohols. jetir.org In industrial preparations of similar alkoxides, temperatures can range from 30 to 120 °C. google.com

In the context of Williamson ether synthesis, reaction temperatures are typically in the range of 50 to 100 °C. wikipedia.org Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination, especially with secondary or tertiary alkyl halides. wikipedia.org

Pressure is generally less of a critical parameter for the synthesis of the alkoxide itself, unless performing distillations to remove byproducts. However, in subsequent reactions where the alkoxide is used, such as certain etherifications, applying high pressure can increase the concentration of reactants and thereby accelerate the reaction rate. numberanalytics.com A patent for the preparation of sodium ethoxide mentions conducting the reaction under a vacuum of -0.01 to -0.05 MPa, which can help in controlling the reaction and removing gaseous byproducts. google.com

Table 2: General Influence of Temperature on Alkoxide Synthesis

| Reaction Type | Temperature Range (°C) | General Effect on Rate | Potential Side Reactions |

|---|---|---|---|

| Alkali Metal + Alcohol | 25 - 70 | Increases with temperature | Increased H₂ evolution, potential for runaway reaction |

| NaOH + Alcohol (Dehydration) | 80 - 140 | Increases with temperature | Dehydration of alcohol, ether formation |

| Williamson Ether Synthesis | 50 - 100 | Increases with temperature | Elimination reactions |

This table provides a generalized overview of the effect of temperature on different alkoxide synthesis methods. The optimal temperature for the synthesis of this compound will depend on the specific reactants and conditions used.

Chemical Reactivity and Mechanistic Investigations of Sodium 2 2 Butoxyethoxy Ethanolate

Fundamental Role as a Strong Brønsted Base

Alkoxides, the conjugate bases of alcohols, are recognized as strong bases in organic chemistry. wikipedia.orgyoutube.com Sodium 2-(2-butoxyethoxy)ethanolate is no exception and is expected to be a significantly stronger base than hydroxide (B78521) ions. ncert.nic.inlibretexts.org This enhanced basicity stems from the lower stability of the alkoxide ion compared to the hydroxide ion, making it a better proton acceptor. ncert.nic.in The parent alcohol, 2-(2-butoxyethoxy)ethanol (B94605), is a weaker acid than water, and consequently, its conjugate base, the 2-(2-butoxyethoxy)ethanolate anion, is a stronger base than the hydroxide anion. ncert.nic.in

Deprotonation Reactions in Organic Substrates

As a strong Brønsted base, this compound is highly effective at deprotonating a wide array of organic compounds that possess acidic hydrogens. youtube.com This includes substrates with pKa values typically up to around 18-20, a range where weaker bases like sodium hydroxide are often ineffective. youtube.com The reaction involves the transfer of a proton from the organic substrate to the alkoxide, generating the corresponding carbanion or other conjugate base of the substrate and the neutral alcohol 2-(2-butoxyethoxy)ethanol. youtube.com

This deprotonation is a crucial step in many synthetic pathways, as it generates a nucleophilic species that can then participate in subsequent reactions, such as alkylations, acylations, and aldol (B89426) condensations. The choice of a strong base like this compound ensures that the equilibrium of the deprotonation reaction lies far to the right, leading to a high concentration of the desired reactive intermediate. youtube.com

Table 1: Illustrative Examples of Organic Substrates Deprotonated by Strong Alkoxide Bases

| Substrate Class | Example Substrate | Typical pKa | Product after Deprotonation |

| Terminal Alkynes | Phenylacetylene | ~25 | Phenylacetylide anion |

| Ketones (α-proton) | Acetone | ~19-20 | Acetone enolate |

| Esters (α-proton) | Ethyl acetate (B1210297) | ~25 | Ethyl acetate enolate |

| Alcohols | Ethanol (B145695) | ~16 | Ethoxide anion |

Note: This table provides general pKa values and illustrates the types of substrates that can be deprotonated by strong alkoxide bases. The specific reactivity with this compound would require empirical validation.

Competitive Acid-Base Equilibria in Solution

In solution, the effectiveness of this compound as a base is governed by acid-base equilibria. solubilityofthings.com When an organic substrate (H-A) is treated with this compound (RO⁻Na⁺), an equilibrium is established between the reactants and the products, which are the deprotonated substrate (A⁻) and the parent alcohol (ROH). youtube.com

The position of this equilibrium is determined by the relative acidities of the substrate (H-A) and the parent alcohol (ROH). For the deprotonation to be effective and proceed to a significant extent, the pKa of the substrate must be lower than the pKa of 2-(2-butoxyethoxy)ethanol. youtube.com Given that the pKa of typical alcohols is in the range of 16-18, this compound can quantitatively deprotonate substrates with lower pKa values. youtube.compressbooks.pub

The solvent also plays a critical role in these equilibria. The use of the parent alcohol, 2-(2-butoxyethoxy)ethanol, as a solvent can be advantageous. However, in many cases, a non-protic solvent is preferred to avoid competitive reactions with the solvent.

Nucleophilic Reactivity and Substitution Pathways

Beyond its basicity, the 2-(2-butoxyethoxy)ethanolate anion is also a potent nucleophile, particularly when the R group is not sterically bulky. wikipedia.org This nucleophilicity allows it to participate in a variety of substitution reactions, most notably the S_N2 reaction. youtube.com

S_N2 Reaction Mechanisms and Stereochemical Inversion

In the context of the Williamson ether synthesis, alkoxides like this compound can react with primary alkyl halides or sulfonates to form ethers. masterorganicchemistry.comlibretexts.org This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction rate is dependent on the concentrations of both the alkoxide and the alkyl halide. wikipedia.org

A hallmark of the S_N2 reaction is the inversion of stereochemistry at the electrophilic carbon center. libretexts.orgchemistrysteps.com The alkoxide nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group, in a "backside attack." libretexts.orgmasterorganicchemistry.com This concerted mechanism, where the new carbon-oxygen bond forms simultaneously as the carbon-leaving group bond breaks, results in a product whose stereochemistry is inverted relative to the starting material. chemistrysteps.commasterorganicchemistry.com

Table 2: Representative S_N2 Reaction with Stereochemical Inversion

| Substrate (with stereocenter) | Reagent | Solvent | Product (with inverted stereocenter) |

| (R)-2-Bromobutane | This compound | THF | (S)-2-(2-(2-butoxyethoxy)ethoxy)butane |

| (S)-1-Chloro-1-phenylethane | This compound | DMF | (R)-1-(2-(2-butoxyethoxy)ethoxy)-1-phenylethane |

Note: This table illustrates the expected stereochemical outcome of an S_N2 reaction. THF (tetrahydrofuran) and DMF (dimethylformamide) are common aprotic solvents that favor S_N2 reactions.

Alkoxide-Mediated Ring-Opening Reactions

The high reactivity of strained three-membered rings, such as epoxides, makes them susceptible to nucleophilic attack by alkoxides. nih.govchemistrysteps.com this compound can act as the nucleophile in the ring-opening of epoxides. This reaction proceeds via an S_N2 mechanism, where the alkoxide attacks one of the carbon atoms of the epoxide ring. libretexts.orglongdom.org

In the case of an asymmetrical epoxide under basic or neutral conditions, the attack of the alkoxide nucleophile generally occurs at the less sterically hindered carbon atom. chemistrysteps.com This regioselectivity is a key feature of the S_N2 pathway. The reaction results in the formation of a β-alkoxy alcohol after an aqueous workup to protonate the resulting alkoxide. chemistrysteps.com

Table 3: Regioselective Ring-Opening of an Epoxide

| Epoxide Substrate | Reagent | Product after Workup |

| Propylene (B89431) oxide | 1. Sodium 2-(2-butoxyethoxy)ethanolate2. H₂O | 1-(2-(2-butoxyethoxy)ethoxy)propan-2-ol |

| Styrene oxide | 1. Sodium 2-(2-butoxyethoxy)ethanolate2. H₂O | 2-(2-(2-butoxyethoxy)ethoxy)-2-phenylethan-1-ol |

Note: This table shows the major product formed from the attack at the less substituted carbon of the epoxide ring.

Catalytic Activities in Organic Transformations

Sodium alkoxides are widely used as catalysts in several important industrial and laboratory-scale organic reactions. semanticscholar.orgusask.ca this compound, by analogy to other sodium alkoxides like sodium methoxide (B1231860) and ethoxide, is expected to be an effective catalyst for reactions such as transesterification and certain condensation reactions. rsc.orgresearchgate.net

In transesterification, used for instance in biodiesel production, the alkoxide catalyst initiates the reaction by generating a new, more reactive nucleophile from the alcohol present in the reaction mixture. wikipedia.orgrsc.org For example, in the transesterification of a triglyceride with methanol (B129727), the sodium alkoxide catalyst deprotonates methanol to form the methoxide ion, which is the active nucleophilic species that attacks the carbonyl group of the ester. rsc.org The steric bulk and the ether linkages of the 2-(2-butoxyethoxy)ethanolate might influence the catalytic efficiency and solubility of the catalyst in the reaction medium. asabe.orgasabe.org

Similarly, in Claisen or aldol condensations, the alkoxide acts as a base to generate an enolate from a ketone or ester, which then acts as the key nucleophile in the carbon-carbon bond-forming step. semanticscholar.org

Table 4: Potential Catalytic Applications of this compound

| Reaction Type | Substrates | Product Type |

| Transesterification | Triglyceride, Methanol | Fatty Acid Methyl Esters (Biodiesel) |

| Claisen Condensation | Ethyl acetate | Ethyl acetoacetate |

| Aldol Condensation | Acetone | Diacetone alcohol |

Note: This table outlines reactions where sodium alkoxides are commonly used as catalysts. The specific efficacy of this compound would depend on the reaction conditions.

Role in Condensation Reactions (e.g., Claisen, Aldol)

This compound serves as a potent base in condensation reactions, which are fundamental carbon-carbon bond-forming processes. Its primary function is to generate a nucleophilic enolate from a carbonyl compound.

In the Claisen condensation , which involves the reaction between two ester molecules, this compound acts as a strong base to deprotonate the α-carbon of an ester, forming an ester enolate. wikipedia.org This enolate then attacks the carbonyl carbon of a second ester molecule in a nucleophilic acyl substitution reaction. masterorganicchemistry.com The final product is a β-keto ester. organic-chemistry.org A stoichiometric amount of the base is required because the resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the alkoxide, driving the reaction to completion. wikipedia.orgmasterorganicchemistry.com The use of the corresponding alkoxide (e.g., sodium ethoxide for ethyl esters) is common to prevent transesterification, a potential side reaction. stackexchange.com If this compound were used with an ester other than 2-(2-butoxyethoxy)ethyl ester, this side reaction could occur.

The mechanism proceeds in several steps:

Enolate formation: The alkoxide removes an α-proton from the ester.

Nucleophilic attack: The resulting enolate attacks the carbonyl of a second ester molecule.

Elimination: The original alkoxy group is eliminated, forming the β-keto ester.

Deprotonation: The alkoxide deprotonates the acidic α-proton of the β-keto ester, forming a resonance-stabilized enolate and driving the equilibrium. wikipedia.org

In the Aldol condensation , aldehydes or ketones with α-hydrogens react in the presence of a base like this compound to form β-hydroxy aldehydes or ketones, known as "aldol" products. libretexts.orgmasterorganicchemistry.com The base abstracts an α-proton to create an enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. libretexts.org Subsequent protonation of the resulting alkoxide yields the aldol addition product. If the reaction is heated, a molecule of water can be eliminated to form an α,β-unsaturated carbonyl compound, which is the final aldol condensation product. masterorganicchemistry.com The equilibrium of the initial addition step can vary depending on the substrate; it generally favors the product for aldehydes but may favor the reactants for more sterically hindered ketones. libretexts.org

Table 1: Comparison of Bases in Condensation Reactions

| Base | pKa of Conjugate Acid | Typical Use | Key Characteristics |

|---|---|---|---|

| Sodium Ethoxide | ~16 | Claisen, Aldol | Standard strong base, avoids transesterification with ethyl esters. youtube.com |

| Sodium Hydroxide | ~15.7 | Aldol | Strong base, can cause saponification with esters. libretexts.org |

| Lithium Diisopropylamide (LDA) | ~36 | Directed Aldol, Mixed Claisen | Very strong, sterically hindered, non-nucleophilic base. Used for quantitative enolate formation. stackexchange.com |

| This compound | ~16-18 (estimated) | Claisen, Aldol | Strong base, structurally more complex, potential for altered solubility and cation coordination. |

Initiation of Polymerization Processes (e.g., Anionic Ring-Opening Polymerization)

The 2-(2-butoxyethoxy)ethanolate anion is an effective initiator for anionic ring-opening polymerization (AROP). mdpi.com This polymerization method is used to synthesize a variety of polymers from cyclic monomers such as lactones, epoxides, and lactams. mdpi.com

In AROP, the polymerization is initiated by a nucleophilic attack from the initiator onto the monomer. mdpi.com When this compound is used, the alkoxide anion attacks an electrophilic carbon of the cyclic monomer. For instance, in the polymerization of β-butyrolactone, an alkoxide can attack either the carbonyl carbon or the β-carbon of the lactone ring. nih.govnih.gov This attack opens the ring and generates a new active species (e.g., an alkoxide or a carboxylate) at the end of the growing polymer chain, which can then proceed to attack another monomer molecule, propagating the chain. nih.gov

The choice of initiator is crucial as its basicity and nucleophilicity can influence the mechanism and the structure of the resulting polymer. nih.govnih.gov For example, research on sodium phenoxides in β-butyrolactone polymerization has shown that the initiator can behave as a nucleophile or a Brønsted base, leading to different end groups on the polymer chains. nih.govnih.gov The 2-(2-butoxyethoxy)ethanolate anion, being a strong nucleophile, would be expected to efficiently initiate polymerization, with its ether linkages potentially influencing solubility and the coordination of the sodium counter-ion. researchgate.net

Table 2: Monomers Polymerized via Anionic Ring-Opening Polymerization (AROP)

| Monomer Class | Example | Initiator Type | Resulting Polymer |

|---|---|---|---|

| Lactones | ε-Caprolactone, β-Butyrolactone | Alkoxides, Carboxylates | Polyesters |

| Epoxides | Ethylene (B1197577) Oxide, Propylene Oxide | Alkoxides, Hydroxides | Polyethers |

| Lactams | ε-Caprolactam | N-Acyl lactams/strong base | Polyamides (e.g., Nylon 6) |

| Siloxanes | Hexamethylcyclotrisiloxane (D3) | Hydroxides, Silanolates | Polysiloxanes (Silicones) |

Influence on Chemo- and Regioselectivity in Catalytic Systems

The structural characteristics of this compound can influence the chemo- and regioselectivity of a reaction. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. nih.gov

In catalytic systems, the base's properties, such as its size (steric bulk) and hardness/softness, play a critical role. This compound is a relatively bulky base due to the butoxyethyl group. This steric hindrance can be exploited to control regioselectivity in reactions like the deprotonation of ketones with multiple types of α-hydrogens or in elimination reactions. For example, a bulky base tends to abstract the most sterically accessible proton, which may not be the one that leads to the most thermodynamically stable (Zaitsev) product. libretexts.org

The ether linkages within the 2-(2-butoxyethoxy)ethanolate anion can also influence reactivity by coordinating with the sodium cation. This chelation can affect the ion-pairing of the alkoxide, potentially increasing its basicity and nucleophilicity, and thereby altering its selectivity compared to simpler alkoxides like sodium ethoxide. researchgate.net

Elimination Reaction Mechanisms (e.g., E2)

This compound is a strong base, making it well-suited to promote elimination reactions, particularly through the bimolecular (E2) mechanism. byjus.comlibretexts.org The E2 reaction is a single-step (concerted) process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.orgmasterorganicchemistry.com

The rate of an E2 reaction is dependent on the concentration of both the substrate (typically an alkyl halide) and the base. libretexts.orgmasterorganicchemistry.com Strong bases, such as alkoxides, favor the E2 pathway over the competing unimolecular (E1) pathway. libretexts.orgmasterorganicchemistry.com

Key features of the E2 mechanism relevant to this compound include:

Base Strength: As a strong alkoxide base, it readily facilitates the removal of a β-hydrogen. libretexts.org

Stereochemistry: The E2 reaction requires a specific geometry where the β-hydrogen and the leaving group are in an anti-periplanar arrangement. libretexts.orgmasterorganicchemistry.com

Regioselectivity: When multiple β-hydrogens are available, the reaction can lead to different isomeric alkenes. The use of a sterically hindered base like this compound can favor the formation of the less-substituted (Hofmann) alkene product over the more substituted (Zaitsev) alkene. libretexts.orgyoutube.com This is because the bulky base preferentially attacks the less sterically hindered proton.

Solvation Effects on Reactivity and Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on the reactivity and kinetics of this compound. The nature of the solvent affects the degree of dissociation of the ion pair (Na⁺ and ⁻OR) and the solvation of the individual ions.

In polar aprotic solvents (e.g., DMSO, DMF), the sodium cation is well-solvated, leaving the alkoxide anion relatively "naked" and highly reactive. This generally leads to faster reaction rates. In polar protic solvents (e.g., ethanol), the solvent can form hydrogen bonds with the alkoxide anion, reducing its basicity and nucleophilicity, which can slow down reactions like SN2 or E2. masterorganicchemistry.com

A unique feature of the 2-(2-butoxyethoxy)ethanolate anion is its polyether-like structure. The oxygen atoms in the ether linkages can chelate the sodium cation, similar to the action of a crown ether. This intramolecular solvation can:

Increase Solubility: Enhance the solubility of the salt in less polar organic solvents.

Increase Reactivity: By sequestering the cation, the anion becomes more dissociated and therefore more reactive. This can accelerate polymerization rates or increase the effective basicity of the alkoxide. nih.gov

Influence Ion-Pairing: The state of the alkoxide (e.g., free ions, contact ion pairs, solvent-separated ion pairs) is critical to its reactivity, and this equilibrium is strongly influenced by both the solvent and any intramolecular coordination.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand Exchange Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for probing the structure of Sodium 2-(2-butoxyethoxy)ethanolate at the atomic level. A combination of ¹H, ¹³C, and ²³Na NMR experiments would provide a complete picture of its molecular framework and dynamic behavior in solution.

Structural Characterization:

¹H and ¹³C NMR: These experiments are crucial for confirming the organic backbone of the 2-(2-butoxyethoxy)ethanolate anion. The ¹H NMR spectrum would show characteristic signals for the butyl group and the ethoxyethanol chain. Upon formation of the alkoxide from the parent alcohol, the most significant change would be the disappearance of the hydroxyl proton signal. The ¹³C NMR spectrum would complement this by providing information on all carbon environments. While specific shift data for the sodium salt is not readily available, data for the related 2-(2-Butoxyethoxy)ethyl acetate (B1210297) can provide insight into the expected regions for the signals. chemicalbook.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously assign all proton and carbon signals by identifying their correlations.

Dynamics and Ligand Exchange: NMR is also uniquely suited to study dynamic processes. amazonaws.com Variable-temperature (VT) NMR experiments could reveal information about conformational flexibility in the butoxy and ethoxy chains. Furthermore, ²³Na NMR would be highly informative about the environment of the sodium cation. The chemical shift and linewidth of the ²³Na signal are sensitive to the coordination environment and the degree of ion pairing versus solvent separation. Studies on other sodium complexes have demonstrated the use of NMR to measure the kinetics of ligand exchange between a complexed state and a free state in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups. These methods are invaluable for confirming the formation of the alkoxide and monitoring reactions.

Functional Group Analysis: The primary change expected when transitioning from the parent alcohol, 2-(2-butoxyethoxy)ethanol (B94605), to its sodium salt is the deprotonation of the hydroxyl group.

IR Spectrum: The IR spectrum of the parent alcohol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. nist.govnist.gov Upon formation of this compound, this band would disappear, providing clear evidence of the reaction's completion. Other key absorptions, such as the C-H stretching bands (2850-3000 cm⁻¹) and the strong C-O stretching bands of the ether linkages (around 1100 cm⁻¹), would remain, though they may experience slight shifts due to the change in the electronic environment. ias.ac.inresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, changes in the C-O and C-C skeletal vibrations upon alkoxide formation could be monitored. In-situ Raman spectroscopy can be particularly useful for studying the decomposition mechanisms of sodium-containing compounds. uwo.ca

Table of Expected IR Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-(2-butoxyethoxy)ethanol nist.govnist.gov | Expected Change for this compound |

|---|---|---|---|

| O-H | Stretching | ~3400 (broad) | Disappears |

| C-H | Stretching (Aliphatic) | ~2850-2960 | Minor shifts |

| C-O | Stretching (Ether & Alcohol) | ~1050-1150 | Shifts due to alkoxide formation |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Molecular Weight Confirmation: The calculated monoisotopic mass of the parent alcohol, C₈H₁₈O₃, is 162.1256 Da, while this compound (C₈H₁₇NaO₃) has a calculated monoisotopic mass of 184.1075 Da. epa.gov Using soft ionization techniques like Electrospray Ionization (ESI), one would expect to observe the molecular ion or related adducts. In positive-ion mode ESI-MS, ions such as [M+H]⁺ or [M+Na]⁺ might be observed, where M is the intact sodium salt. In negative-ion mode, the 2-(2-butoxyethoxy)ethanolate anion at m/z 161.1183 would be readily detected.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry of the parent alcohol, 2-(2-butoxyethoxy)ethanol, shows a characteristic fragmentation pattern resulting from cleavage of C-C and C-O bonds. nist.gov The most common fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom. For the 2-(2-butoxyethoxy)ethanolate anion, collision-induced dissociation (CID) in a tandem MS experiment would likely lead to fragmentation at the ether linkages, yielding characteristic daughter ions. Analyzing these fragments helps to confirm the connectivity of the molecule.

Predicted Major Fragments in EI-MS of the Parent Alcohol:

| m/z Value | Possible Fragment Structure | Reference |

|---|---|---|

| 57 | [C₄H₉]⁺ (Butyl cation) | nist.gov |

| 45 | [CH₂CH₂OH]⁺ or [CH₃OCH₂]⁺ | nist.gov |

| 89 | [CH₂(OH)CH₂OCH₂]⁺ | nist.gov |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure has been published for this compound, analysis of related, simpler sodium alkoxides provides significant insight into its likely solid-state behavior.

Studies on sodium ethoxide (NaOEt) and sodium n-propoxide have shown that they adopt polymeric structures. ias.ac.in Specifically, they can form layered structures where the sodium and oxygen atoms create a net, with the alkyl groups extending outwards. geo-leo.deresearchgate.net The complexity and coordination can vary, with some sodium alkoxides forming hexameric or nonameric clusters in the solid state. iucr.org

For this compound, single-crystal XRD would reveal:

The coordination number and geometry of the sodium ion.

The role of the multiple ether oxygens in potentially coordinating to the sodium center, leading to a chelated or bridged structure.

Precise bond lengths and angles.

Powder XRD would be used to assess the phase purity of a bulk sample and identify its crystalline form. ias.ac.iniucr.org

Crystallographic Data for the Related Compound Sodium Ethoxide (NaOEt):

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | ias.ac.in |

| Space Group | P4/nmm or P42₁m | ias.ac.inresearchgate.net |

| Unit Cell Parameters | a ≈ 4.4 Å, c ≈ 9.1 Å | ias.ac.in |

| Structural Motif | Layered (anti-PbO type) | geo-leo.deresearchgate.net |

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic methods are essential for separating components of a mixture, making them ideal for monitoring the synthesis of this compound and assessing the purity of the final product.

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds. The purity of the starting material, 2-(2-butoxyethoxy)ethanol, is typically determined by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). who.intnist.gov Since the sodium salt itself is non-volatile, direct GC analysis is not feasible. However, GC can be used to monitor the consumption of the starting alcohol during the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for analyzing non-volatile or thermally sensitive compounds like sodium alkoxides. Reversed-phase HPLC could be used to separate the parent alcohol from the alkoxide product, although detecting the alkoxide can be challenging as it lacks a strong UV chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate. Coupling HPLC with mass spectrometry (LC-MS) would provide the highest level of specificity for analysis and purity determination. ias.ac.in

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its stability and reactivity. These ab initio (from first principles) methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and molecular geometry.

For Sodium 2-(2-butoxyethoxy)ethanolate, such calculations would reveal the high degree of charge separation between the sodium cation (Na⁺) and the 2-(2-butoxyethoxy)ethanolate anion (CH₃(CH₂)₃OCH₂CH₂OCH₂CH₂O⁻). The negative charge is primarily localized on the terminal oxygen atom, making it a potent nucleophile and base. Calculations also help to determine the most stable geometric conformations of the flexible butoxyethoxyethyl chain.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between computational cost and accuracy, making it suitable for larger molecules. DFT is particularly useful for predicting reactivity through the calculation of various "reactivity descriptors". nih.govudayton.edu These descriptors, derived from the changes in energy as electrons are added or removed, help to rationalize and predict how a molecule will interact with other reagents. udayton.edu

Key DFT reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

For the 2-(2-butoxyethoxy)ethanolate anion, DFT calculations would confirm that the terminal oxygen atom is the primary site for electrophilic attack (i.e., where the molecule is most nucleophilic).

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (µ) | µ ≈ -(IP + EA)/2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (IP - EA)/2 | Resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = µ² / (2η) | A measure of the stabilization in energy after accepting additional electronic charge. |

IP = Ionization Potential, EA = Electron Affinity

A critical application of quantum chemical calculations is the mapping of reaction pathways. rsc.org This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

For reactions involving this compound, such as in the Williamson ether synthesis where it acts as a nucleophile, computational chemists can model the entire process. masterorganicchemistry.com For example, in a reaction with an alkyl halide, calculations can compare the Sₙ2 (substitution) and E2 (elimination) pathways. masterorganicchemistry.comresearchgate.net By calculating the activation barriers for both, it is possible to predict which pathway is more favorable under given conditions. For instance, calculations on simpler alkoxides show that reaction with tertiary alkyl halides overwhelmingly favors the E2 pathway due to a lower activation barrier for elimination compared to substitution. masterorganicchemistry.com

Table 2: Illustrative Calculated Reaction Barriers for Competing Pathways

| Reaction | Reactants | Pathway | Calculated Activation Energy (Illustrative) | Predicted Major Product |

|---|---|---|---|---|

| Ether Synthesis | Sodium Ethoxide + Ethyl Chloride | Sₙ2 | Low | Diethyl Ether |

| Elimination | Sodium Ethoxide + tert-Butyl Chloride | Sₙ2 | High | tert-Butyl Ethyl Ether |

| Elimination | Sodium Ethoxide + tert-Butyl Chloride | E2 | Low | Isobutene |

Note: These are illustrative values to demonstrate the principle of transition state analysis.

Molecular Dynamics Simulations of Solvation Shells and Ion-Pairing Interactions

While quantum chemistry describes the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. arxiv.org This is crucial for understanding the properties of this compound in solution. MD simulations model the forces between all atoms and solve their equations of motion, providing a dynamic picture of molecular interactions. nih.gov

A key area of investigation using MD is the structure of the solvation shell—the layer of solvent molecules immediately surrounding the sodium cation and the alkoxide anion. The size and polarity of the solvent molecules will influence how they arrange themselves to stabilize the ions.

Furthermore, MD simulations can elucidate the nature of ion-pairing. nih.govnih.gov In solution, the sodium cation and the alkoxide anion can exist in different states:

Contact Ion Pair (CIP): The ions are in direct contact.

Solvent-Shared Ion Pair (SSIP): The ions are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pair (SSIP): The ions are separated by two or more layers of solvent molecules.

Free Ions: The ions are fully solvated and move independently in the solution.

The equilibrium between these states is highly dependent on the solvent's dielectric constant and the specific interactions between the ions and the solvent. nih.gov Ab initio MD (AIMD), which combines MD with DFT force calculations, can provide a highly accurate picture of these dynamic equilibria. nih.govyoutube.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which is a powerful way to validate theoretical models against experimental data. rsc.orgasu.edu By calculating the vibrational frequencies of a molecule, one can generate a theoretical infrared (IR) spectrum. dtu.dk

For this compound, a key spectroscopic feature is the C–O stretching frequency. First-principles calculations on simpler sodium alkoxides have shown that the formation of the alkoxide from the corresponding alcohol leads to a strengthening of the C–O bond. ias.ac.in This is because the replacement of the hydroxyl proton with sodium causes electrons to shift towards the O–Na bond, increasing the bond order of the adjacent C–O bond. ias.ac.in This results in a "blue shift" (a shift to higher wavenumber) of the C–O stretching vibration in the IR spectrum compared to the parent alcohol, 2-(2-butoxyethoxy)ethanol (B94605). ias.ac.in Comparing the computationally predicted spectrum with an experimentally measured one can confirm the structure and purity of the synthesized compound. researchgate.net

Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies

| Compound | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|---|

| Methanol (B129727) | C–O Stretch | 1032 | ~1040 |

| Sodium Methoxide (B1231860) | C–O Stretch | 1070-1088 | ~1080 |

| Ethanol (B145695) | C–O Stretch | ~1050 | ~1060 |

| Sodium Ethoxide | C–O Stretch | ~1090 | ~1100 |

Source: Data derived from principles discussed in reference ias.ac.in. Calculated values are typical and depend on the level of theory.

Elucidation of Reaction Mechanisms via Computational Pathway Analysis

By combining the techniques described above—DFT for energetics, transition state analysis for barriers, and MD for environmental effects—researchers can perform comprehensive computational pathway analyses. This allows for the complete elucidation of complex reaction mechanisms from start to finish. researchgate.net

For a multifunctional compound like this compound, which can act as a base, a nucleophile, or a chelating agent (due to the ether oxygens), computational analysis is essential. It can predict the outcomes of competing reaction pathways, guide the choice of reaction conditions (e.g., solvent, temperature) to favor a desired product, and even aid in the design of new catalysts or reagents. rsc.orgmdpi.com For example, in a catalyzed cross-coupling reaction, computational studies can model the interaction of the alkoxide with the metal catalyst, the oxidative addition step, and the final reductive elimination, identifying the rate-limiting step and suggesting modifications to improve catalyst efficiency. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Reagent in Stereoselective Organic Transformations

As a strong, sterically hindered base, Sodium 2-(2-butoxyethoxy)ethanolate is a candidate for promoting stereoselective organic reactions. Alkoxides are commonly employed as bases in pivotal carbon-carbon bond-forming reactions such as the Claisen condensation and malonic ester synthesis. wikipedia.org In these reactions, the alkoxide's role is to deprotonate a carbon atom adjacent to an ester group, forming a nucleophilic enolate. The stereochemical outcome of such reactions can be influenced by the nature of the base. The bulky butoxyethoxy group of this specific alkoxide can influence the approach of reactants, potentially leading to higher selectivity for a particular stereoisomer.

Furthermore, in reactions like Michael additions, the choice of base is critical for achieving high stereoselectivity. The use of specific alkoxides can direct the formation of (E) or (Z) isomers in the synthesis of functionalized acrylates. While specific studies on this compound are not widespread, the principles of base-catalyzed stereoselective synthesis suggest its utility in creating complex molecules with defined three-dimensional structures. youtube.com

Initiator and Co-catalyst in Controlled Polymerization Techniques

Sodium alkoxides are effective initiators for the anionic polymerization of various monomers, including vinyl compounds, epoxides, and lactones. huji.ac.ilmdpi.com this compound can initiate the ring-opening polymerization of monomers like propylene (B89431) oxide and ethylene (B1197577) oxide. acs.orguconn.edu The initiation step involves the nucleophilic attack of the alkoxide on the monomer, which opens the ring and creates a new propagating anionic center.

The unique structure of the 2-(2-butoxyethoxy)ethanolate initiator offers distinct advantages. The initiation process incorporates the butoxyethoxy group onto one end of every polymer chain, a process known as end-group functionalization. cmu.edu20.210.105 This functional group influences the properties of the resulting polymer.

In addition to acting as a primary initiator, this alkoxide can also function as a co-catalyst or modifier in other polymerization systems. For instance, in anionic copolymerizations initiated by organolithium compounds, the addition of sodium or potassium alkoxides can alter the reactivity of the propagating chain ends, thereby influencing polymerization rates and the microstructure of the resulting copolymer. nih.gov This allows for fine-tuning of polymer properties, such as the glass transition temperature, by controlling the monomer sequence distribution.

Role in the Synthesis of Specialty Polymers and Oligomers

The use of this compound as an initiator directly leads to the synthesis of specialty polymers and oligomers with tailored properties. The incorporated CH3(CH2)3O(CH2)2O(CH2)2O- end-group imparts a combination of hydrophobicity (from the butyl chain) and flexibility and hydrophilicity (from the diethylene glycol moiety). wikipedia.org This amphiphilic character is highly desirable for applications such as surfactants, dispersants, and compatibilizers in polymer blends.

For example, initiating the polymerization of ethylene oxide with this alkoxide produces a poly(ethylene oxide) (PEO) chain with a butoxy-diethylene glycol tail. uconn.edu Such functionalized PEOs are valuable in biomedical applications as non-ionic surfactants or as coatings to prevent protein adhesion on surfaces. mdpi.com The ability to create well-defined, functionalized polymers is a cornerstone of modern polymer chemistry, enabling the development of materials for advanced applications, from drug delivery to high-performance plastics. digitellinc.comrsc.org

| Polymer Type | Initiator Role | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Poly(propylene oxide) | Anionic Initiator | End-functionalized with butoxyethoxy group | Specialty lubricants, surfactants |

| Poly(styrene-co-isoprene) | Co-catalyst/Modifier | Random or gradient copolymer structure | Thermoplastic elastomers |

| Poly(ethylene oxide) | Anionic Initiator | Amphiphilic block structure | Biomedical coatings, drug delivery |

Utilization in Non-Aqueous Solvent Systems for Process Chemistry

Sodium alkoxides are highly reactive compounds that are sensitive to moisture, necessitating their use in anhydrous (water-free) solvent systems. ias.ac.in this compound is typically prepared and used in a non-aqueous medium, often its parent alcohol, 2-(2-butoxyethoxy)ethanol (B94605), or another suitable aprotic solvent like tetrahydrofuran (B95107) (THF). jetir.org

Enhancement of Reaction Efficiency in Anhydrous Environments

In anhydrous environments, this compound serves as a powerful base and nucleophile. wikipedia.org Its solubility in common organic solvents ensures that reactions can be carried out in a homogeneous phase, which often leads to faster reaction rates and higher yields compared to heterogeneous systems where the base is not fully dissolved. The parent alcohol, 2-(2-butoxyethoxy)ethanol, is itself an effective high-boiling point solvent used in paints, coatings, and inks. wikipedia.orgspectrumchemical.com The use of the corresponding alkoxide within such solvent systems is a natural extension for base-catalyzed processes in industrial chemistry. For example, in transesterification reactions for biodiesel production, sodium alkoxides are used as catalysts to efficiently convert triglycerides into fatty acid methyl esters. jetir.org

Selective Extraction and Separation Processes

The strong basicity of this compound can be harnessed in selective extraction and separation processes. researchgate.net This concept, known as reactive extraction, involves using a chemical reaction to modify a target compound's properties, facilitating its separation from a mixture. For instance, this alkoxide could be used to selectively deprotonate weakly acidic compounds (e.g., certain phenols or thiols) present in a non-aqueous stream. The deprotonation converts the neutral molecule into an ionic salt. This change in polarity and solubility would allow the salt to be selectively extracted into a polar solvent phase or precipitated from the non-polar organic mixture, achieving a clean separation that would be difficult by simple physical extraction alone.

Precursor or Additive in Nanomaterial Synthesis and Surface Functionalization

Metal alkoxides are widely used as precursors in the sol-gel process for synthesizing metal oxide nanoparticles. wikipedia.orgresearchgate.netrsc.org In this method, the alkoxide undergoes hydrolysis and condensation reactions to form a stable colloidal suspension (sol), which then evolves into a gel network. wiley-vch.de While titanium and silicon alkoxides are most common, sodium alkoxides can be used to introduce sodium ions into mixed-metal oxide materials. nih.gov this compound could serve as the sodium source for creating complex nano-ceramics, with the bulky organic portion burning off during the subsequent calcination (heating) step. For instance, studies have shown the formation of platinum nanoparticles through the reduction of a platinum salt by sodium ethoxide. nih.govacs.org

Beyond being a precursor, the alkoxide can be a powerful tool for surface functionalization. nih.gov The surfaces of many nanomaterials, such as silica (B1680970) or metal oxides, are covered with hydroxyl (-OH) groups. This compound can react with these surface groups, deprotonating them to form reactive surface alkoxide anions. researchgate.netnih.gov This "activated" surface can then readily react with other molecules, allowing for the covalent attachment of specific functional groups or polymers. This method provides a robust way to tailor the surface properties of nanoparticles for applications in drug delivery, catalysis, and advanced composites. researchgate.netcapes.gov.br

| Property | Sodium Ethoxide (CH3CH2ONa) | This compound |

|---|---|---|

| Structure | Simple, small ethyl group | Bulky, flexible butoxyethoxy group |

| Steric Hindrance | Low | High |

| Solubility | Soluble in polar solvents like ethanol (B145695). wikipedia.org | Enhanced solubility in a wider range of organic solvents due to the ether linkages and butyl group. wikipedia.org |

| Basicity | Strong base. wikipedia.org | Strong base, with reactivity potentially moderated by steric bulk. |

| End-Group Functionality | Provides a simple ethyl end-group. | Provides a multifunctional butoxyethoxy end-group, imparting amphiphilic character. |

Environmental Transformation Pathways and Chemical Fate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For Sodium 2-(2-butoxyethoxy)ethanolate, the key abiotic degradation mechanisms are hydrolysis and oxidation.

In aqueous environments, this compound, as an alkoxide, is expected to undergo rapid hydrolysis. Alkoxides are the conjugate bases of alcohols and are strong bases themselves. wikipedia.org When dissolved in water, they readily react with water molecules in a process called hydrolysis to form the corresponding alcohol and a hydroxide (B78521) ion. wikipedia.org

Therefore, in aqueous systems, this compound will hydrolyze to form 2-(2-butoxyethoxy)ethanol (B94605) and sodium hydroxide. nih.gov The resulting 2-(2-butoxyethoxy)ethanol is not likely to undergo further direct hydrolysis. inchem.org The environmental persistence of the parent alcohol, 2-butoxyethanol (B58217), suggests a half-life in water of 1 to 4 weeks, primarily due to biodegradation rather than hydrolysis. inchem.orgresearchgate.net

Table 1: Hydrolytic Fate of this compound in Aqueous Systems

| Initial Compound | Reaction | Primary Products | Subsequent Fate of Alcohol |

| This compound | Hydrolysis | 2-(2-butoxyethoxy)ethanol, Sodium Hydroxide | Subject to biotic and further abiotic degradation |

Glycol ethers, such as 2-(2-butoxyethoxy)ethanol, are susceptible to oxidative degradation in the presence of air and light. princeton.educoncordia.cautexas.edu This process can lead to the formation of unstable peroxides, which can subsequently break down into other compounds. princeton.educoncordia.cautexas.edumit.edurice.edu

The oxidation of glycol ethers like triethylene glycol has been shown to proceed through radical reactions, forming hydroperoxides. ntnu.no These intermediates can then degrade into smaller molecules, including smaller glycols, ethers, organic acids (such as formic acid), and aldehydes (like formaldehyde (B43269) and acetaldehyde). nih.govntnu.nounit.no The formation of formic acid can further react with the parent glycol to form formates. ntnu.no While specific studies on the oxidative degradation of this compound are limited, the behavior of similar glycol ethers suggests a likely pathway involving peroxide formation and subsequent breakdown into smaller, more oxidized species. ntnu.nonsf.gov

Table 2: Potential Oxidative Degradation Products of 2-(2-butoxyethoxy)ethanol

| Precursor | Process | Intermediate | Potential Breakdown Products |

| 2-(2-butoxyethoxy)ethanol | Photo-oxidation, Radical Reactions | Hydroperoxides | Formic acid, Acetic acid, Glycolic acid, Formaldehyde, Acetaldehyde, Smaller glycols |

Biotic Transformation Pathways

Biotic degradation, primarily by microorganisms, is a significant pathway for the removal of 2-(2-butoxyethoxy)ethanol from the environment. researchgate.net

Numerous studies have demonstrated the biodegradation of 2-butoxyethanol by various bacterial strains isolated from different environments like soil and activated sludge. researchgate.netnih.govnih.gov The primary mechanism of microbial degradation involves the oxidation of the terminal alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid. nih.gov

The major metabolite identified in the biodegradation of 2-butoxyethanol is 2-butoxyacetic acid (2-BAA). researchgate.netnih.gov This is followed by the cleavage of the ether bond, which can yield metabolites such as glyoxylate (B1226380) and n-butanol. researchgate.netnih.gov Butanoic acid has also been detected as a potential metabolite. researchgate.netnih.gov Several bacterial genera, including Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, have been identified as capable of degrading 2-butoxyethanol. researchgate.netnih.gov Some studies have also noted the formation of ethylene (B1197577) glycol as a metabolite through dealkylation by cytochrome P450 enzymes, which is then oxidized to oxalic acid. nih.gov

Table 3: Identified Metabolites from the Microbial Degradation of 2-(2-butoxyethoxy)ethanol

| Parent Compound | Degrading Microorganisms | Primary Metabolite | Secondary Metabolites |

| 2-(2-butoxyethoxy)ethanol | Pseudomonas sp., Hydrogenophaga sp., Gordonia sp., Cupriavidus sp. | 2-Butoxyacetic acid (2-BAA) | n-Butanol, Glyoxylic acid, Butanoic acid, Ethylene glycol |

In simulated environmental compartments, the fate of this compound is largely dictated by the properties of its parent alcohol, 2-butoxyethanol. Due to its high water solubility and low soil adsorption potential, 2-butoxyethanol is predominantly found in the aqueous phase. nih.gov Predictions suggest its environmental distribution to be approximately 84.2% in water, 11.4% in air, 4.19% in soil, and 0.132% in sediment. nih.gov

In soil and water, biodegradation is the most important removal mechanism. inchem.org The half-life of 2-butoxyethanol in aerobic aquatic environments is estimated to be between 1 and 4 weeks. inchem.org In soil, it is also readily biodegraded. researchgate.net The use of microbial consortia has been shown to be effective in degrading complex compounds and could play a significant role in the bioremediation of environments contaminated with glycol ethers. nih.govfrontiersin.orgmdpi.com

Future Research Directions and Emerging Areas

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of sodium alkoxides often involves the use of metallic sodium or potent, non-catalytic bases, which can present safety and environmental challenges. libretexts.orgmasterorganicchemistry.com Future research is anticipated to focus on developing more sustainable and greener methods for the production of Sodium 2-(2-butoxyethoxy)ethanolate.

Key research areas include:

Catalytic Synthesis: Investigating the use of catalytic amounts of more benign bases to replace the stoichiometric use of hazardous reagents like sodium metal. This aligns with the green chemistry principle of catalysis, which is superior to using stoichiometric reagents. researchgate.net

Alternative Solvents: Exploring the use of greener solvents or solvent-free conditions. While the parent alcohol, 2-(2-butoxyethoxy)ethanol (B94605), can serve as the solvent, research into using water or other environmentally friendly solvents could significantly improve the process's green credentials. mdpi.com The use of water as a solvent in the final steps of producing other complex molecules has been shown to provide excellent yields without the need for extensive extraction. mdpi.com

Renewable Feedstocks: Developing pathways to synthesize the 2-(2-butoxyethoxy)ethanol precursor from renewable biomass sources rather than petroleum-based feedstocks. This adheres to the principle of using renewable raw materials. researchgate.netacsgcipr.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acsgcipr.org For example, improved methods for making ethers from alkoxides have been developed that focus on efficient conversion and easier product isolation. google.com

Exploration of Novel Catalytic and Reagent Applications

While simple alkoxides like sodium ethoxide are well-established as strong bases in reactions such as the Claisen condensation and as nucleophiles in the Williamson ether synthesis, the specific potential of this compound remains largely unexplored. masterorganicchemistry.comwikipedia.org Its dual functionality—a reactive alkoxide and a chelating glycol ether chain—could lead to unique applications.

Future research could investigate its role as:

A Specialized Base: Its bulky nature and the potential for the ether chain to chelate the sodium cation could influence its basicity and selectivity in deprotonation reactions compared to simpler alkoxides like sodium ethoxide or tert-butoxide. pressbooks.pub

A Phase-Transfer Catalyst: The glycol ether structure is similar to that of crown ethers or glymes, which are known to act as phase-transfer catalysts. Research could determine if this compound can facilitate reactions between reactants in different phases, potentially enhancing reaction rates and yields.

A Precursor for Alkoxy Radicals: A significant emerging area is the generation of highly reactive alkoxy radicals from alkoxides. nih.gov These radicals can participate in synthetically useful transformations like remote C–H functionalization. nih.gov Investigating the generation of the 2-(2-butoxyethoxy)ethoxy radical from its sodium salt could open pathways to novel molecular architectures.

A Component in Polymerization Catalysis: Metal alkoxides are integral to various polymerization processes. bohrium.comrsc.org The specific structure of this glycol ether alkoxide could be used to modify existing catalyst systems, such as Ziegler-Natta catalysts, potentially influencing the properties of the resulting polymers. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. youtube.commst.edu The integration of the synthesis and application of this compound into continuous flow systems is a promising research avenue.

Key opportunities include:

On-Demand Generation: Due to the reactive and often moisture-sensitive nature of alkoxides, generating this compound in a flow reactor for immediate use in a subsequent reaction step (a "telescoped" synthesis) would improve safety and efficiency. The synthesis of lithium alkoxides has already been successfully demonstrated in flow reactors. acs.org

High-Throughput Screening: Automated flow platforms can accelerate the exploration of reaction conditions and the synthesis of compound libraries. youtube.comchemrxiv.org Such systems could be used to rapidly screen the effectiveness of this compound as a reagent or catalyst in a wide array of chemical transformations.

Process Optimization with AI: The combination of flow chemistry with artificial intelligence (AI) is driving more intelligent and automated chemical production. thieme-connect.com This approach could be used to optimize the synthesis of this compound and its subsequent reactions, leading to higher yields and purity.

Advanced In-Situ and Operando Spectroscopic Characterization

A deep understanding of the behavior of this compound in solution and during reactions requires advanced characterization techniques. While standard methods like IR and XRD are used for characterizing solid alkoxides, they provide limited information about their dynamic behavior in reactive environments. ias.ac.in

Future research should employ:

In-Situ Spectroscopy: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the formation of the alkoxide in real-time, study its stability, and observe its interaction with other species in solution.

Operando Spectroscopy: When used as a catalyst or reagent, operando spectroscopy can provide insights into the reaction mechanism by characterizing the active species and intermediates under actual reaction conditions. researchgate.netresearchgate.net For example, spectroscopic detection of reactive intermediates has been used to clarify mechanisms in alcohol oxidation reactions. researchgate.net

Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) mass spectrometry can be powerful tools for characterizing the tendency of metal alkoxides to form clusters or oligomers in solution, which can significantly affect their reactivity. nih.gov

Design of Next-Generation Glycol Ether Alkoxide Reagents with Tunable Reactivity

This compound can be viewed as a single member of a potentially large family of glycol ether alkoxide reagents. By systematically modifying its structure, new reagents with tailored properties could be developed.

Future design and synthesis efforts could focus on:

Varying the Lipophilic Chain: Modifying the length and branching of the terminal alkyl group (the butyl group in this case) would alter the steric hindrance around the alkoxide and its solubility in different solvents, thereby tuning its reactivity. pressbooks.pubrsc.org

Altering the Ether Chain Length: Synthesizing analogues with fewer or more ethylene (B1197577) oxide units would change the chelating ability of the ether chain, potentially influencing the dissociation of the ion pair in solution and thus the nucleophilicity and basicity of the alkoxide.

Introducing Additional Functional Groups: Incorporating other functional groups onto the glycol ether backbone could lead to bifunctional reagents capable of participating in more complex or tandem reactions.

Changing the Counter-ion: Investigating the synthesis and reactivity of potassium or lithium 2-(2-butoxyethoxy)ethanolate could provide reagents with different reactivity profiles compared to the sodium analogue.

The systematic exploration of these structural modifications would create a toolkit of next-generation glycol ether alkoxide reagents with predictable and tunable reactivity for a wide range of synthetic applications.

Q & A

Q. What are the established synthetic methodologies for Sodium 2-(2-butoxyethoxy)ethanolate, and how do reaction conditions influence yield and purity?

this compound is synthesized via alkoxylation reactions, often involving sodium hydroxide and 2-(2-butoxyethoxy)ethanol under controlled anhydrous conditions. Key factors include temperature (typically 40–60°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios to minimize side reactions like hydrolysis. Post-synthesis purification via recrystallization or vacuum drying is critical. Characterization by NMR (¹H/¹³C) and FT-IR confirms the absence of unreacted precursors or sodium hydroxide residues .

Q. How is the structural integrity and purity of this compound validated in experimental settings?

Structural validation employs:

- NMR spectroscopy : To confirm the ethoxy and butoxy chain connectivity.

- Elemental analysis : For verifying sodium content (target: ~12–14% w/w).

- Thermogravimetric analysis (TGA) : To assess thermal stability and detect moisture absorption, a common impurity due to hygroscopicity. Discrepancies in sodium content >2% indicate incomplete neutralization or side reactions .

Q. What are the primary applications of this compound in academic research, and how are these experimentally evaluated?

The compound serves as:

- Anionic surfactant : Evaluated via surface tension measurements (e.g., Du Noüy ring method) at varying concentrations.

- Phase-transfer catalyst : Tested in nucleophilic substitution reactions (e.g., Williamson ether synthesis) by monitoring reaction rates via GC-MS. Experimental designs should include control groups (e.g., sodium dodecyl sulfate) to benchmark performance .

Advanced Research Questions

Q. What reaction mechanisms govern the decomposition pathways of this compound under aqueous vs. non-aqueous conditions?

In aqueous environments, hydrolysis dominates, cleaving the ether linkage to form 2-(2-butoxyethoxy)ethanol and sodium hydroxide. Kinetic studies (UV-Vis or pH monitoring) reveal pseudo-first-order kinetics with activation energy ~50 kJ/mol. In non-polar solvents (e.g., toluene), thermal degradation (T > 100°C) produces ethylene oxide derivatives, identified via GC-MS .

Q. How do contradictory data on this compound’s solubility in polar solvents arise, and how can they be resolved?

Discrepancies stem from:

- Moisture content : Hygroscopicity introduces variability; strict anhydrous handling (glovebox) is essential.

- Solvent purity : Trace water in ethanol or DMSO alters solubility. Resolution involves standardizing solvent drying (molecular sieves) and reporting solubility as g/100g solvent ± SEM .

Q. What experimental strategies mitigate interference from this compound in spectroscopic analyses of reaction mixtures?

- FT-IR : Subtract background spectra of the sodium salt’s C-O-C (1100 cm⁻¹) and -OH (broad 3400 cm⁻¹) stretches.

- ¹H NMR : Use deuterated DMSO-d₆ to shift residual proton signals away from analyte peaks.

- Mass spectrometry : Employ high-resolution MS to distinguish sodium adducts ([M+Na]⁺) from fragment ions .

Q. How does this compound’s thermal stability impact its utility in high-temperature reactions?

TGA data show decomposition onset at 180°C, with mass loss (~30%) attributed to ethylene oxide release. For high-temperature applications (e.g., polymer synthesis), stabilization via co-solvents (e.g., propylene glycol) or inert atmospheres (N₂/Ar) is recommended. Differential scanning calorimetry (DSC) identifies exothermic peaks at 200°C, correlating with degradation .

Q. What are the environmental persistence and ecotoxicological risks of this compound, and how are these assessed experimentally?

- Biodegradation : OECD 301F tests measure 28-day microbial degradation in activated sludge; <50% degradation suggests moderate persistence.

- Aquatic toxicity : Daphnia magna 48-hour EC₅₀ values (>100 mg/L) indicate low acute toxicity. Chronic effects (e.g., algal growth inhibition) require ISO 8692 protocols.

- Soil adsorption : Batch experiments quantify Kd values to predict mobility .

Q. What methodologies quantify this compound’s interaction with biological membranes in vitro?

- Hemolysis assays : Red blood cell lysis is measured spectrophotometrically (540 nm) at varying concentrations.

- Liposome studies : Fluorescence polarization using DPH probes evaluates membrane fluidity changes.

- Cell viability assays : MTT tests on human keratinocytes (HaCaT) determine IC50 values for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.